molecular formula C18H21Br2NO2 B301743 N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide

N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide

Cat. No. B301743
M. Wt: 443.2 g/mol
InChI Key: NRKQKSKGPAONEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cancer cell growth and survival. It has also been shown to modulate the activity of certain enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients). It has also been shown to protect against oxidative stress and inflammation in neuronal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

Future research directions for N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide could include investigating its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies could explore its mechanism of action and potential side effects, as well as optimizing its synthesis method for large-scale production.

Synthesis Methods

The synthesis of N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide involves the reaction of 3,5-dibromo-2-methoxybenzoic acid with 1-adamantylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization.

Scientific Research Applications

N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide has been studied for its potential as an anticancer agent, with promising results in inhibiting the growth of various cancer cell lines. It has also been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and inflammation in neuronal cells.

properties

Molecular Formula

C18H21Br2NO2

Molecular Weight

443.2 g/mol

IUPAC Name

N-(1-adamantyl)-3,5-dibromo-2-methoxybenzamide

InChI

InChI=1S/C18H21Br2NO2/c1-23-16-14(5-13(19)6-15(16)20)17(22)21-18-7-10-2-11(8-18)4-12(3-10)9-18/h5-6,10-12H,2-4,7-9H2,1H3,(H,21,22)

InChI Key

NRKQKSKGPAONEU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1C(=O)NC23CC4CC(C2)CC(C4)C3)Br)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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